molecular formula C9H12ClNO B1532609 1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine CAS No. 709649-68-3

1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine

Cat. No. B1532609
M. Wt: 185.65 g/mol
InChI Key: JYDAPLHSFZAAMN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Analytical Characterizations

  • A study by Wallach et al. (2016) described the synthesis and analytical characterization of a series of N-alkyl-arylcyclohexylamines, including compounds similar to "1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine." These compounds are of interest due to their ketamine-like dissociative properties and NMDA receptor antagonism. The research aimed at aiding the identification of newly emerging substances of abuse (Wallach et al., 2016).

Characterization and Structural Analysis

  • Khalid et al. (2020) focused on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, employing spectroscopic techniques like NMR, FT-IR, and UV–Vis. The study provided insights into the structural parameters, NLO properties, and molecular stability of these compounds, which could be related to the chemical family of "1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine" (Khalid et al., 2020).

Neurochemical Research

  • Research into compounds with similar structures to "1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine" has been conducted to understand their effects on monoaminergic systems in the brain. For instance, studies on MDMA and MDA have explored their impacts on dopaminergic and serotonergic systems, providing a framework for investigating the neurochemical properties of related substances (Stone et al., 1986).

Environmental Impact Studies

  • Research by Gish et al. (2011) on the environmental impact of herbicide application, including compounds like metolachlor which shares structural similarities with "1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine," highlighted the significance of understanding the distribution and volatilization of such chemicals in agricultural settings (Gish et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDAPLHSFZAAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-2-methoxyphenyl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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